1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311318-41-8
VCID: VC5034395
InChI: InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;/h6H,2-5,10H2,1H3;1H
SMILES: CC1=CSC(=N1)C2(CCCC2)N.Cl
Molecular Formula: C9H15ClN2S
Molecular Weight: 218.74

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride

CAS No.: 1311318-41-8

Cat. No.: VC5034395

Molecular Formula: C9H15ClN2S

Molecular Weight: 218.74

* For research use only. Not for human or veterinary use.

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride - 1311318-41-8

Specification

CAS No. 1311318-41-8
Molecular Formula C9H15ClN2S
Molecular Weight 218.74
IUPAC Name 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;/h6H,2-5,10H2,1H3;1H
Standard InChI Key XLFWLECSFKASFR-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)C2(CCCC2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentane ring fused to a 4-methyl-1,3-thiazole group via a carbon-nitrogen bond. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with a methyl group at the 4-position, enhancing steric and electronic effects. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Key structural descriptors include:

  • IUPAC Name: 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride

  • SMILES: CC1=CSC(=N1)C2(CCCC2)N.Cl

  • InChI Key: XLFWLECSFKASFR-UHFFFAOYSA-N

The cyclopentane ring adopts a puckered conformation, reducing ring strain compared to smaller cycloalkanes, while the thiazole’s aromaticity contributes to planar stability.

Physicochemical Data

PropertyValue
Molecular FormulaC9H15ClN2S\text{C}_9\text{H}_{15}\text{ClN}_2\text{S}
Molecular Weight (g/mol)218.74
CAS Number1311318-41-8
PubChem CID54593703
SolubilityNot fully characterized

The compound’s LogP (partition coefficient) remains unmeasured, but its hydrochloride form likely enhances polarity, favoring solubility in polar solvents.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Cyclopentan-1-amine Preparation: Cyclopentane is functionalized via nitration followed by reduction to yield cyclopentan-1-amine.

  • Thiazole Formation: 4-Methyl-1,3-thiazole is synthesized from thioamides and α-haloketones under basic conditions.

  • Coupling Reaction: A nucleophilic substitution or cross-coupling reaction links the cyclopentane and thiazole moieties.

  • Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Critical parameters include temperature control (60–80°C for coupling) and catalyst selection (e.g., palladium for cross-coupling). Yields are optimized by maintaining anhydrous conditions and inert atmospheres.

Analytical Validation

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm structural integrity. For example, the thiazole proton resonates at δ 7.2–7.5 ppm.

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 218.7 [M+H]+^+.

  • Infrared Spectroscopy (IR): Stretching vibrations at 1650 cm1^{-1} (C=N) and 750 cm1^{-1} (C-S) validate functional groups.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory activity against microbial enzymes involved in cell wall synthesis, notably penicillin-binding proteins (PBPs). Its thiazole moiety mimics the β-lactam structure of antibiotics, enabling competitive binding to active sites. Preliminary in vitro assays show MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationships (SAR)

  • Cyclopentane Ring: Smaller rings (e.g., cyclobutane derivatives) reduce steric hindrance but increase ring strain, compromising stability .

  • Thiazole Substitution: Methyl at the 4-position enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs .

  • Hydrochloride Salt: Ionization at physiological pH enhances solubility and bioavailability compared to the free base.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutane-1-amineC8H12N2S\text{C}_8\text{H}_{12}\text{N}_2\text{S}168.26 Smaller ring, lower molecular weight
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptane-1-amineC11H18N2S\text{C}_{11}\text{H}_{18}\text{N}_2\text{S}210.34Larger ring, increased flexibility

The cyclopentane derivative strikes a balance between stability and bioactivity, outperforming cycloheptane analogs in enzymatic assays .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.

  • Toxicity Profiling: Assess acute and chronic toxicity to establish safety margins.

  • Analog Synthesis: Explore substitutions on the thiazole ring (e.g., halogens) to enhance potency.

  • Crystallographic Studies: Resolve X-ray structures of enzyme-inhibitor complexes to guide rational drug design.

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